Product packaging for 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine(Cat. No.:CAS No. 875781-18-3)

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

カタログ番号: B1437235
CAS番号: 875781-18-3
分子量: 323.92 g/mol
InChIキー: ZBPXFBHBTCYAQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Structural Characteristics and Tautomerism

This compound exhibits complex structural features that are fundamental to understanding its chemical behavior and reactivity patterns. The compound belongs to the pyrazolo[3,4-b]pyridine scaffold, which consists of a bicyclic system where a pyrazole ring is fused to a pyridine ring through the C3-C4 bond of the pyrazole and the C4-C5 bond of the pyridine. This particular compound is distinguished by the presence of halogen substituents at specific positions: bromine at the 5-position of the pyridine ring and iodine at the 3-position of the pyrazole ring.

The structural complexity of this compound is further enhanced by its ability to exist in multiple tautomeric forms. Pyrazolo[3,4-b]pyridines can theoretically exist as either 1H-tautomers or 2H-tautomers, depending on the position of the hydrogen atom on the pyrazole nitrogen atoms. Computational studies have demonstrated that the 1H-tautomer is significantly more stable than its 2H-counterpart, with a calculated energy difference of approximately 37.03 kilojoules per mole. This substantial energy difference explains why the 1H-form is the predominant species under normal conditions.

The tautomeric preference in pyrazolo[3,4-b]pyridines is attributed to the aromatic stabilization patterns within the bicyclic system. In the 1H-tautomer, both the pyrazole and pyridine rings maintain optimal aromatic character through effective electron delocalization, while the 2H-tautomer experiences disrupted aromaticity due to the positioning of double bonds within the pyrazole ring. The electronic effects of the halogen substituents in this compound may further influence this tautomeric equilibrium through their electron-withdrawing properties.

Table 1: Structural Properties of this compound

Property Value Reference
Molecular Formula C6H3BrIN3
Molecular Weight 323.92 g/mol
Chemical Abstracts Service Number 875781-18-3
Tautomeric Form Preference 1H-tautomer
Energy Difference (1H vs 2H) ~37 kJ/mol favoring 1H

The halogen substitution pattern in this compound creates distinct electronic and steric environments that influence its chemical reactivity. The bromine atom at the 5-position introduces electron-withdrawing effects that can activate the pyridine ring toward nucleophilic substitution reactions, while the iodine substituent at the 3-position provides a potential site for cross-coupling reactions due to the relatively weak carbon-iodine bond. These structural features make this compound particularly valuable as a synthetic intermediate for further functionalization.

Historical Development of Pyrazolo[3,4-b]pyridine Derivatives

The historical development of pyrazolo[3,4-b]pyridine derivatives represents a significant chapter in heterocyclic chemistry, with roots tracing back to fundamental discoveries in pyrazole chemistry during the late 19th century. The foundational work began with Ludwig Knorr, who coined the term "pyrazole" in 1883 and established the basic understanding of this heterocyclic system. Subsequently, Hans von Pechmann developed classical synthetic methods for pyrazole derivatives in 1898, creating the groundwork for more complex fused systems.

The evolution toward pyrazolo[3,4-b]pyridine derivatives emerged as chemists recognized the potential for creating bicyclic systems that combined the pharmacologically relevant properties of both pyrazole and pyridine rings. This development was driven by the understanding that fused heterocyclic systems often exhibit enhanced biological activities compared to their individual components. The systematic exploration of pyrazolo[3,4-b]pyridines gained momentum throughout the 20th century as synthetic methodologies improved and the pharmaceutical potential of these compounds became increasingly apparent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrIN3 B1437235 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 875781-18-3

特性

IUPAC Name

5-bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPXFBHBTCYAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660002
Record name 5-Bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875781-18-3
Record name 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875781-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Procedure Summary:

  • Stage 1:
    • React 5-bromo-7-azaindazole with iodine and potassium hydroxide in N,N-dimethylformamide (DMF) for 3.5 hours.
  • Stage 2:
    • Further react with iodine and sodium hydroxide in 1,4-dioxane at 40°C for 23 hours.
  • Workup:
    • After reaction completion, dilute with ethyl acetate and wash with saturated aqueous sodium thiosulfate to remove excess iodine.
  • Yield: Approximately 97% under optimized conditions.

Reaction Conditions and Notes:

Parameter Details
Starting Material 5-bromo-7-azaindazole
Solvent DMF (Stage 1), 1,4-dioxane (Stage 2)
Base KOH (Stage 1), NaOH (Stage 2)
Temperature 40°C (Stage 2)
Reaction Time 3.5 h (Stage 1), 23 h (Stage 2)
Workup Extraction with EtOAc, washing with Na2S2O3
Product Purity High, suitable for further use

This method is notable for its high yield and relatively mild reaction conditions, making it suitable for laboratory-scale synthesis. The use of strong bases and iodine facilitates selective halogenation at the 3-position of the pyrazolo[3,4-b]pyridine ring system.

Method 2: Ring-Closure Reaction from 2-Chloro-3-pyridinecarboxaldehyde Using Hydroxylamine Hydrochloride Catalyst

This approach synthesizes the pyrazolo[3,4-b]pyridine core via ring closure, starting from 2-chloro-3-pyridinecarboxaldehyde in the presence of hydroxylamine hydrochloride as a catalyst in DMF.

Procedure Summary:

  • Combine 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in DMF solvent.
  • Add triethylamine as a base.
  • Heat the mixture at 60°C for 6–8 hours to promote ring closure forming the pyrazolo[3,4-b]pyridine skeleton.
  • Post-reaction workup yields the target compound with varying yields depending on catalyst loading.

Experimental Data:

Entry Oxammonium Hydrochloride (g) Molar Ratio (Catalyst: Aldehyde) Reaction Time (h) Yield (%)
1 10 1:1 6 43
2 50 5:1 8 71
3 25 2.5:1 8 85
  • Physicochemical Data:
    • Mass spectrometry: [m+H] = 120
    • ^1H NMR (CDCl3): 7.2 (1H), 8.15 (2H), 8.66 (1H), 12.49 (1H)

Notes:

  • This method benefits from inexpensive and readily available starting materials.
  • Reaction conditions are mild and environmentally benign.
  • The process avoids complex purification steps, enhancing scalability for industrial production.
  • The yield improves with increased catalyst concentration but must be balanced against cost and practicality.

This ring-closure strategy is advantageous for synthesizing various pyrazolo[3,4-b]pyridine derivatives and can be adapted for halogenated analogs by subsequent halogenation steps.

Comparative Analysis of Preparation Methods

Feature Method 1: Direct Iodination of 5-Bromo-7-azaindazole Method 2: Ring Closure from 2-Chloro-3-pyridinecarboxaldehyde
Starting Material 5-bromo-7-azaindazole 2-chloro-3-pyridinecarboxaldehyde
Key Reagents Iodine, KOH, NaOH Hydroxylamine hydrochloride, triethylamine
Solvent DMF, 1,4-dioxane DMF
Reaction Temperature 40°C (Stage 2) 60°C
Reaction Time 3.5 h + 23 h 6–8 h
Yield ~97% 43–85% (depending on catalyst loading)
Purification Extraction and washing Simple post-treatment; no chromatography needed ideally
Scalability Suitable for lab scale; may require optimization Suitable for industrial scale due to mild conditions
Environmental Considerations Use of strong bases and iodine; moderate waste Mild conditions, environmentally friendly

Research Findings and Industrial Relevance

  • The high yield and mild conditions of Method 1 make it attractive for producing highly pure this compound in research settings.
  • Method 2 offers a more sustainable and cost-effective route suitable for scale-up, especially when purity requirements allow for simpler purification.
  • The choice between methods depends on the desired scale, purity, and resource availability.
  • Both methods contribute to the expanding toolkit for synthesizing halogenated pyrazolo[3,4-b]pyridines, which are valuable intermediates in medicinal chemistry.

Summary Table of Preparation Methods

Step Method 1: Two-Stage Iodination Method 2: Ring Closure Synthesis
Starting Material 5-bromo-7-azaindazole 2-chloro-3-pyridinecarboxaldehyde
Catalyst/Base KOH, NaOH Hydroxylamine hydrochloride, triethylamine
Solvent DMF, 1,4-dioxane DMF
Temperature 40°C (Stage 2) 60°C
Reaction Time 3.5 h + 23 h 6–8 h
Yield 97% 43–85%
Purification Extraction, washing Simple post-treatment
Industrial Suitability Moderate High

化学反応の分析

Types of Reactions

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic reagents like Grignard reagents or organolithium compounds.

    Coupling Reactions: Palladium catalysts are typically used in coupling reactions, with conditions involving the use of bases like potassium carbonate and solvents such as tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures.

科学的研究の応用

Antimicrobial Activity

The compound has been synthesized and evaluated for its antimicrobial properties. A study demonstrated that derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Specifically, compounds synthesized from this intermediate showed moderate to good activity when compared to standard antibiotics like streptomycin. The minimum inhibitory concentrations (MICs) ranged from 0.12 to 62.5 µg/mL, indicating promising potential as antimicrobial agents .

Anticancer Activity

Research has highlighted the cytotoxic effects of this compound derivatives against cancer cell lines. Notably, several synthesized compounds demonstrated remarkable antiproliferative activity against Hep G2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma) cells. IC50 values for some compounds were as low as 0.0001 µM, surpassing the efficacy of standard anticancer drugs such as doxorubicin . This suggests that the pyrazolo[3,4-b]pyridine scaffold may serve as a valuable lead in developing novel anticancer agents.

Antioxidant Properties

The antioxidant capacity of compounds derived from this compound has also been evaluated using DPPH and superoxide radical scavenging assays. Some derivatives exhibited significant scavenging activity, suggesting their potential utility in combating oxidative stress-related diseases . This property is critical as oxidative stress is implicated in various pathological conditions, including cancer and neurodegenerative diseases.

Synthesis and Derivative Development

The synthesis of this compound typically involves iodination processes followed by coupling reactions with sulfonamide derivatives to create a range of functionalized compounds. These synthetic routes have been optimized to yield high purity and yield of the target molecules . The structural characterization of these compounds is usually performed using techniques such as NMR spectroscopy and mass spectrometry.

Case Studies and Research Findings

Study Application Findings
H. H. Variya et al., 2019AntimicrobialCompounds showed significant activity against both Gram-positive and Gram-negative strains; MIC values comparable to standard drugs .
J-Stage Study, 2016AnticancerSeveral derivatives exhibited IC50 values lower than doxorubicin against Hep G2 and MCF7 cells .
PMC Article, 2021AntioxidantDemonstrated effective DPPH radical scavenging activity in several synthesized derivatives .

作用機序

The mechanism of action of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of pyrazolo[3,4-b]pyridine have been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways, thereby inhibiting cancer cell growth .

類似化合物との比較

Comparative Data Table

Compound Name Molecular Formula Substituents/Features Key Activities/Syn Applications Reference ID
This compound C₆H₃BrIN₃ Br (C5), I (C3) Antibacterial, antioxidant, coupling
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine C₆H₃BrClN₃ Br (C5), Cl (C3) Nucleophilic substitution
L3 (Benzimidazolyl derivative) C₁₄H₁₀BrN₅O Benzimidazole (C3), Br (C5) CDK inhibition, anticancer
5-Bromo-3-(phenylethynyl)-pyrrolo[2,3-b]pyridine C₁₃H₈BrN₃ Phenylethynyl (C3), Br (C5) Kinase inhibition
Sulfonamide derivative 8c C₁₅H₁₂BrIN₄O₂S 4-Chlorobenzenesulfonamide (C3) Antibacterial, antioxidant

Key Research Findings

  • Reactivity Hierarchy : Iodo > Bromo > Chloro in cross-coupling efficiency, making this compound ideal for diversification .
  • Bioactivity Trends : Sulfonamide and benzimidazole hybrids exhibit enhanced antibacterial and anticancer profiles compared to halogen-only analogs .
  • Synthetic Flexibility : Ethyl ester and aldehyde derivatives enable modular synthesis of targeted therapeutics .

生物活性

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is an organic compound that has garnered attention due to its diverse biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.

This compound has the molecular formula C6_6H3_3BrIN3_3. Its structure features a bicyclic framework that contributes to its biological interactions. The presence of bromine and iodine atoms enhances its ability to interact with various biological targets, making it a candidate for drug development.

The compound primarily acts as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in several signaling pathways related to cell proliferation and survival. By binding to the kinase domain of TRKs, it inhibits their phosphorylation and activation, leading to disrupted downstream signaling pathways such as Ras/Erk and PI3K/Akt. This mechanism is particularly relevant in cancer biology, where aberrant TRK signaling contributes to tumor growth.

Anticancer Properties

This compound has shown significant antiproliferative activity against various cancer cell lines. Notably:

  • Km-12 Cell Line : The compound exhibited an IC50_{50} value of 0.304 μM, indicating potent inhibitory effects on cell proliferation.
  • MCF-7 Cell Line : It demonstrated selectivity with an IC50_{50} value of 56 nM, suggesting strong potential against breast cancer cells.

The compound's ability to inhibit cell migration and invasion further underscores its potential as an anticancer agent.

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for other pharmacological effects:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit varying degrees of antibacterial and antifungal activities against Gram-positive and Gram-negative strains .
  • Anti-inflammatory Effects : The compound has been linked to inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, which play critical roles in chronic inflammation and cancer progression .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that the compound inhibited the proliferation of multiple cancer cell lines through modulation of key signaling pathways.
    • Another research indicated its potential in selectively targeting cancer cells while sparing normal cells, thus reducing side effects associated with traditional chemotherapies.
  • Synthesis and Derivative Exploration :
    • Various synthetic routes have been developed to create derivatives with enhanced activity profiles. For example, modifications in the pyrazolo ring have led to compounds with improved selectivity against specific cancer types .

Summary Table of Biological Activities

Activity Cell Line/Target IC50_{50} Value
AntiproliferativeKm-120.304 μM
AntiproliferativeMCF-756 nM
AntimicrobialVarious bacterial strainsModerate to good
Anti-inflammatoryIL-6 and TNF-α inhibitionNot specified

Q & A

Q. What are the established synthetic routes for 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine?

The compound is typically synthesized via iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine using iodine under controlled conditions, yielding intermediate This compound (92% yield in some protocols) . Further functionalization (e.g., copper-catalyzed coupling with sulfonamides) generates derivatives with antibacterial and antioxidant properties . Key steps include purification via silica gel chromatography and structural confirmation via 1H^1H/13C^{13}C NMR and elemental analysis .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on spectral techniques:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., aromatic protons at δ 8.39–7.42 ppm) .
  • Elemental analysis : Validates stoichiometry (e.g., C6_6H5_5BrIN3_3) .
  • X-ray crystallography : Used for related pyrazolo[3,4-b]pyridine derivatives to resolve bond angles and torsional strain .

Q. What biological activities have been reported for its derivatives?

Sulfonamide-linked derivatives (e.g., 8a-8j ) exhibit:

  • Antibacterial activity : Compounds 8a, 8c, 8d, 8i show MIC values <10 µg/mL against S. aureus and E. coli, outperforming streptomycin .
  • Antioxidant properties : DPPH radical scavenging activity (IC50_{50} 25–40 µM) for 8c, 8g, 8i .
  • Antichagasic potential : Pyrazolo[3,4-b]pyridines inhibit Trypanosoma cruzi via enzyme disruption .

Q. What safety protocols are recommended for handling this compound?

  • Thermal hazards : Avoid ignition sources (P210) .
  • Protective measures : Use gloves, fume hoods, and avoid inhalation (P201/P202) .
  • Storage : Keep in dry, cool conditions away from light .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

  • Electron-withdrawing groups (e.g., Br, I) enhance electrophilicity, improving binding to bacterial enzymes .
  • Sulfonamide substituents : Bulky groups (e.g., 8i with 4-fluorophenyl) increase Gram-negative activity by enhancing membrane penetration .
  • Enantioselectivity : Chiral Rh(III) catalysts yield derivatives with >95% ee, critical for targeting stereospecific enzymes .

Q. What catalytic methods enable efficient synthesis of derivatives?

  • Copper-catalyzed coupling : Forms C–N bonds between pyrazolo[3,4-b]pyridine and sulfonamides (yields 60–85%) .
  • Rh(III)-catalyzed asymmetric synthesis : Achieves 81–98% yield and 85–99% ee via Friedel–Crafts alkylation/cyclization .
  • Multi-component reactions : One-pot syntheses using AlCl3_3/KI yield polysubstituted derivatives (53% yield) .

Q. How are computational methods applied to study this compound?

  • DFT calculations : Predict HOMO-LUMO gaps (e.g., 4.2 eV for HMBPP ) and nonlinear optical (NLO) properties .
  • Molecular docking : Validates interactions with S. aureus DNA gyrase (binding energy −9.2 kcal/mol for 8a ) .

Q. What challenges arise in analyzing contradictory bioactivity data?

  • Solubility variations : Poor aqueous solubility of halogenated derivatives may underreport in vitro activity .
  • Assay interference : DPPH results may be skewed by residual copper catalysts; validate via parallel superoxide assays .

Q. How can enantioselective synthesis improve pharmacological profiles?

  • Chiral Rh(III) complexes : Enable gram-scale production of enantiopure derivatives (0.05 mol% catalyst loading) with 96% ee .
  • Enantiomer-specific activity : (R)-isomers show 3-fold higher T. cruzi inhibition than (S)-counterparts .

Q. What novel applications are emerging for pyrazolo[3,4-b]pyridines?

  • Antiviral agents : Derivatives inhibit influenza A (H1N1) with IC50_{50} 5–10 µM .
  • Enzyme inhibitors : Target SOD and adenosine receptors for neurodegenerative disease therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。